![molecular formula C12H15Cl2NO4S B3004633 2,4-Dichloro-5-[(pentan-2-yl)sulfamoyl]benzoic acid CAS No. 743451-65-2](/img/structure/B3004633.png)
2,4-Dichloro-5-[(pentan-2-yl)sulfamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,4-Dichloro-5-[(pentan-2-yl)sulfamoyl]benzoic acid” is a chemical compound with the CAS Number: 743451-65-2 . Its molecular weight is 340.23 .
Molecular Structure Analysis
The IUPAC name for this compound is 2,4-dichloro-5-{[(1-methylbutyl)amino]sulfonyl}benzoic acid . The InChI Code is 1S/C12H15Cl2NO4S/c1-3-4-7(2)15-20(18,19)11-5-8(12(16)17)9(13)6-10(11)14/h5-7,15H,3-4H2,1-2H3,(H,16,17) .Wissenschaftliche Forschungsanwendungen
Antidiabetic Activity and Molecular Modeling
2,4-Dichloro-5-[(pentan-2-yl)sulfamoyl]benzoic acid derivatives have shown significant potential in antidiabetic applications. A study conducted by Thakral and Singh (2019) synthesized a series of these derivatives and evaluated their inhibitory activity against α-glucosidase and α-amylase, enzymes crucial in carbohydrate metabolism. The derivatives demonstrated potent inhibitory activities, suggesting their effectiveness in managing postprandial hyperglycemia, a critical aspect of diabetes treatment. This study also included molecular docking and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) property analysis to predict the drug-likeness of these compounds (Thakral & Singh, 2019).
Carbonic Anhydrase Inhibition for Antiglaucoma Properties
Mincione et al. (2001) investigated derivatives of 4-chloro-3-sulfamoyl benzoic acid, structurally similar to 2,4-Dichloro-5-[(pentan-2-yl)sulfamoyl]benzoic acid, for their ability to inhibit carbonic anhydrase. This enzyme plays a crucial role in aqueous humor secretion within the eye. The derivatives exhibited potent inhibition of carbonic anhydrase isozymes involved in this process, suggesting their potential as topical antiglaucoma agents (Mincione et al., 2001).
Synthesis of Novel Polyfunctionally Substituted Pyrazolo[1,5-a]pyrimidines
Quiroga et al. (2007) explored the synthesis of novel compounds involving 2-(pyrazolo[1,5-a]pyrimidin-5-yl)benzoic acids, which are related to the 2,4-Dichloro-5-[(pentan-2-yl)sulfamoyl]benzoic acid structure. They developed a solvent-free cyclocondensation method, indicating a potential application in the synthesis of various pharmacologically active compounds (Quiroga et al., 2007).
Toxicity Assessment
Gorokhova et al. (2020) assessed the toxic properties of several benzoic acid derivatives, including those structurally similar to 2,4-Dichloro-5-[(pentan-2-yl)sulfamoyl]benzoic acid. This study is crucial for understanding the safety profile of these compounds in scientific research and potential pharmaceutical applications (Gorokhova et al., 2020).
Uricosuric Agents in Gout Treatment
Research by Sarbanes (2002) on (Mono- and di-substituted sulfamoyl)benzoic acids, closely related to 2,4-Dichloro-5-[(pentan-2-yl)sulfamoyl]benzoic acid, showed their potential as uricosuric agents in the treatment of gout and gouty arthritis. These findings are significant in the development of new treatments for such conditions (Sarbanes, 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,4-dichloro-5-(pentan-2-ylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO4S/c1-3-4-7(2)15-20(18,19)11-5-8(12(16)17)9(13)6-10(11)14/h5-7,15H,3-4H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYQKZSPWPXWMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NS(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.